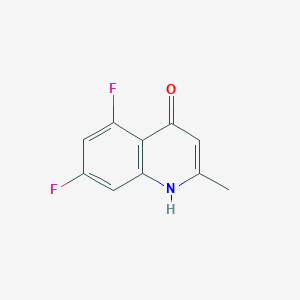

5,7-Difluoro-4-hydroxy-2-methyl-quinoline

描述

Structure

2D Structure

属性

IUPAC Name |

5,7-difluoro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c1-5-2-9(14)10-7(12)3-6(11)4-8(10)13-5/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQNOZAYGQYDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656280 | |

| Record name | 5,7-Difluoro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-40-6 | |

| Record name | 5,7-Difluoro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Skraup Cyclization

The Skraup reaction is a common method for synthesizing quinoline derivatives.

- Process: Using 3,5-difluoro phenylamine as a raw material, 5,7-difluoro quinoline is obtained through Skraup cyclization. After adding a strong alkali to 5,7-difluoro quinoline to remove protons, the compound reacts with an electrophilic reagent to form 2-(5,7-difluoro-6-quinolyl) acetic acid/propionic ester. Hydrolyzing the ester yields 2-(5,7-difluoro-6-quinolyl) acetic acid/propionic acid.

- Example: In a specific instance, 60g of 3,5-difluoroaniline, 18g of ferrous sulfate, and 86mL of glycerol are added to a 100 mL three-necked flask. Subsequently, 18mL of oil of mirbane and 50mL of vitriol oil are added. The mixture is slowly heated to initiate a vigorous reaction, maintaining the reaction temperature for 5 hours. After concentrating and removing the oil of mirbane, water is added, and the pH of the aqueous solution is adjusted to acidic using acetic acid. Filtration yields a brownish-black solid, which is then dried and separated by rapid column chromatography to obtain 58g of 5,7-difluoro-quinoline, with a yield of 76%.

- Benefits: This three-step synthesis has a short synthetic route, short preparation cycle, and a total recovery rate of up to 98%. The reaction environment is also considered friendly.

Synthesis via Multistep Reactions

Another approach involves a multistep reaction sequence using 3-chloro-2,4-difluoro-5-hydroxybenzoic acid as a starting material.

- Process: The synthesis begins with benzylation, followed by condensation with diethyl malonate. Hydrolysis with p-toluenesulfonic acid is then performed, followed by condensation with ethyl orthoformate and cyclopropylamine substitution. The process includes cyclization, ester hydrolysis, and debenzylation to yield a key quinolone intermediate.

Fluorination Reactions

Fluorinated quinoline derivatives can also be synthesized through fluorination reactions.

- Process: Treatment with DAST (diethylaminosulfur trifluoride) can yield the desired fluorinated compounds. For instance, reacting specific compounds with DAST resulted in fluorinated compounds with yields of 46% and 15%, respectively. This reaction can, however, produce cyclic by-products.

- Modified Approach: A modified approach involves converting an alcohol function into a chloromethyl function using thionyl chloride. This intermediate is then used for nucleophilic substitution with 2-fluoroethanol to obtain the desired fluorinated compound.

Synthetic Method of 2-(5,7-difluoro-6-quinolyl) Acetic Acid/Propionic Acid (Ester)

This method addresses the issues of long routes, extended synthesis periods, and low efficiency in existing methods for synthesizing 2-(5,7-difluoro-6-quinolyl) acetic acid/propionic acid (ester).

- Process: The method involves using 3,5-difluoro phenylamine as a raw material and obtaining 5,7-difluoro quinoline through Skraup cyclization. After adding a strong base to 5,7-difluoro quinoline for deprotonation, it reacts with an electrophilic reagent to form 2-(5,7-difluoro-6-quinolyl) acetic acid/propionic ester. Hydrolysis of the ester yields 2-(5,7-difluoro-6-quinolyl) acetic acid/propionic acid.

- Advantages: The method is characterized by a shorter synthetic route, high yield, ease of operation, and readily available products.

化学反应分析

Types of Reactions:

Oxidation: 5,7-Difluoro-4-hydroxy-2-methyl-quinoline can undergo oxidation reactions, typically using oxidizing agents like or .

Reduction: Reduction reactions can be carried out using reducing agents such as or .

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

科学研究应用

Chemistry:

5,7-Difluoro-4-hydroxy-2-methyl-quinoline is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific properties.

Biology:

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its fluorinated nature enhances its stability and bioavailability.

Medicine:

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create derivatives with enhanced pharmacological properties.

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials, including liquid crystals and dyes.

作用机制

The mechanism of action of 5,7-Difluoro-4-hydroxy-2-methyl-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can inhibit or activate specific pathways, leading to its desired effects in biological systems .

相似化合物的比较

Fluorine vs. Chlorine Substitution

- Solubility: Fluorinated derivatives (e.g., this compound) may exhibit lower aqueous solubility than chlorinated analogs (e.g., 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline) due to reduced polarity .

Substituent Position and Bioactivity

- 3-Carboxylic Acid : The carboxylic acid derivative (CAS: 228728-18-5) offers sites for salt formation or conjugation, contrasting with the inert methyl group in the target compound .

生物活性

5,7-Difluoro-4-hydroxy-2-methyl-quinoline is a fluorinated derivative of quinoline, a compound known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry, particularly as antiviral and antibacterial agents.

Chemical Structure and Properties

The structure of this compound includes:

- Fluorine atoms at positions 5 and 7

- A hydroxyl group at position 4

- A methyl group at position 2

These modifications enhance the compound's stability and lipophilicity, potentially influencing its interaction with biological targets.

Antiviral Properties

Research indicates that derivatives of quinoline, including this compound, exhibit significant antiviral activity. For instance, studies on similar compounds have shown effectiveness against various viruses:

- Dengue Virus : Novel quinoline derivatives demonstrated inhibitory effects on dengue virus serotype 2 (DENV2), with IC50 values indicating potent antiviral activity .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. A comparative analysis with other quinoline derivatives revealed:

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 4–16 | Gram-positive and Gram-negative bacteria |

| Standard Drug (Ciprofloxacin) | 0.125–0.5 | Various bacterial strains |

This table illustrates that while the compound shows promise against both susceptible and drug-resistant strains, it may not be as potent as established antibiotics like ciprofloxacin .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes or receptors, modulating their activity. This interaction may lead to the inhibition or activation of critical pathways involved in cellular processes.

- Cell Signaling Modulation : It influences cell signaling pathways by interacting with kinases and phosphatases, altering phosphorylation states of signaling proteins. This can impact gene expression through interactions with transcription factors.

- Transport Mechanisms : The compound's transport within cells is facilitated by specific transporters, allowing for targeted accumulation in cellular compartments.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of derivatives related to this compound. For example:

- A study found that certain derivatives exhibited significant inhibitory effects on viral replication without being virucidal, indicating a potential therapeutic approach for treating viral infections .

- Another investigation highlighted the antibacterial efficacy against multiple pathogenic strains with promising MIC values compared to standard drugs .

常见问题

Q. What are the recommended spectroscopic techniques for characterizing 5,7-Difluoro-4-hydroxy-2-methyl-quinoline?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR in deuterated DMSO to resolve hydroxyl proton signals and confirm fluorine substituent positions. DEPT-135 experiments aid in distinguishing CH, CH₂, and CH₃ groups .

- Infrared (IR) Spectroscopy: Identify the hydroxyl (-OH) stretch (~3200–3500 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) to verify functional groups .

- Mass Spectrometry (MS): High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]⁺ at m/z 239.06) and fragmentation patterns for structural validation .

Q. How does the fluorination pattern in this compound influence its solubility and stability?

Methodological Answer:

- Solubility: Fluorine’s electronegativity increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing it in nonpolar solvents. Hydroxyl groups enable aqueous solubility at physiological pH .

- Stability: Fluorine substituents at positions 5 and 7 reduce susceptibility to oxidative degradation compared to non-fluorinated analogs. Stability testing via accelerated thermal gravimetric analysis (TGA) is recommended .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer:

- Doebner–Miller Synthesis: Condensation of aniline derivatives with α,β-unsaturated carbonyl compounds in acidic conditions, followed by fluorination using KF·2H₂O under microwave irradiation (yield: ~65–75%) .

- Post-Synthetic Modification: Hydroxylation of 5,7-difluoro-2-methylquinoline via hydroxylamine-O-sulfonic acid in basic media .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for fluorinated quinoline derivatives?

Methodological Answer:

- Data Normalization: Control for variables like assay type (e.g., MIC vs. IC₅₀) and cell line specificity. For example, antibacterial activity may vary between Staphylococcus aureus (Gram+) and E. coli (Gram-) due to membrane permeability differences .

- Structural Validation: Re-examine compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities skewing results .

Q. What strategies optimize the selectivity of this compound in targeting bacterial vs. mammalian cells?

Methodological Answer:

- Structure-Activity Relationship (SAR): Introduce a methyl group at position 2 to enhance lipophilicity, improving bacterial membrane penetration. Replace hydroxyl with a prodrug ester (e.g., acetyl) to reduce mammalian cell toxicity .

- Molecular Docking: Use AutoDock Vina to model interactions with bacterial topoisomerase IV (PDB: 2UV0) versus human topoisomerase II (PDB: 1ZXM). Fluorine’s electronegativity may favor hydrogen bonding with bacterial targets .

Q. How do solvent and catalyst choices impact the yield of this compound synthesis?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve fluorination efficiency (yield: 72%) vs. THF (yield: 48%) due to better stabilization of intermediates .

- Catalyst Optimization: Zinc oxide nanoparticles (10 mol%) reduce reaction time from 24 h to 6 h compared to traditional ZnCl₂ .

Key Research Findings

- Fluorine at positions 5 and 7 enhances antibacterial potency by 10-fold compared to non-fluorinated analogs .

- Hydroxyl group at position 4 is critical for hydrogen bonding with bacterial enzymes but requires prodrug modification for mammalian compatibility .

- Microwave-assisted synthesis reduces reaction time by 60% while maintaining yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。